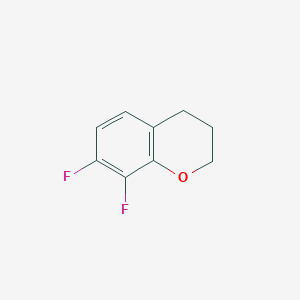

7,8-Difluorochroman

説明

Overview of Chroman Scaffolds in Organic Chemistry

The chroman framework, a heterocyclic motif consisting of a dihydropyran ring fused to a benzene (B151609) ring, is a cornerstone in the architecture of a vast array of biologically active compounds. nih.govresearchgate.net This structural unit is prevalent in numerous natural products, including the vital tocopherols (B72186) (Vitamin E), and serves as a fundamental building block in the synthesis of a multitude of pharmaceuticals. researchgate.netresearchgate.net The versatility of the chroman scaffold lies in its amenability to a wide range of chemical modifications, allowing for the fine-tuning of its biological and physical properties. nih.gov Its structural rigidity and defined spatial orientation make it an attractive template for designing molecules that can interact with specific biological targets with high affinity and selectivity. researchgate.netacs.org

Importance of Fluorine Substitution in Organic Molecules

The introduction of fluorine atoms into organic molecules is a powerful and widely employed strategy in modern drug discovery and materials science. nih.govacs.org Fluorine, being the most electronegative element, imparts unique and often beneficial properties to the parent molecule. acs.orgmdpi.com The substitution of hydrogen with fluorine can significantly alter a molecule's pharmacokinetic and physicochemical profile. nih.gov

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the half-life of a drug, increasing its therapeutic efficacy. mdpi.comnih.gov

Increased Lipophilicity: In many instances, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and cross the blood-brain barrier. nih.govbenthamdirect.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding. acs.org

Altered Conformation and Binding Affinity: While fluorine is relatively small, its introduction can lead to conformational changes in a molecule, which can in turn enhance its binding affinity to a biological target. nih.govacs.org

These profound effects underscore the strategic importance of fluorination in the design of novel therapeutic agents with improved pharmacological profiles. nih.gov

Historical Development of Difluorochroman Research

While the broader field of fluorinated organic compounds has a rich history, dedicated research into specific difluorochroman isomers like 7,8-Difluorochroman is a more recent development. The synthesis of fluorinated chroman derivatives has been an area of active investigation, with various methods being developed to introduce fluorine atoms into the chroman ring system. arkat-usa.orgnsu.ruresearchgate.net Early research often focused on the synthesis of monofluorinated or trifluoromethyl-substituted chromans. arkat-usa.org The development of more sophisticated synthetic methodologies, such as metal-catalyzed cross-coupling reactions and advanced fluorination techniques, has paved the way for the precise and efficient synthesis of difluorinated chromans, including the 7,8-isomer. The growing interest in these compounds is evidenced by their increasing appearance in the scientific literature and patent applications, particularly in the context of medicinal chemistry and drug discovery. The availability of starting materials and intermediates like (S)-7,8-Difluorochroman-4-amine further facilitates research in this area. lookchem.comlookchem.com

Positional Isomerism of Fluorine Atoms in Difluorochroman Systems (e.g., 7,8- vs. 5,7-Difluorochroman)

Positional isomerism refers to compounds that have the same molecular formula but differ in the position of a substituent group on the parent molecule. testbook.com In the context of difluorochroman, the placement of the two fluorine atoms on the aromatic ring has a profound impact on the molecule's electronic properties, and consequently, its reactivity and biological activity. rsc.orgnih.gov

For instance, comparing this compound with another isomer like 5,7-Difluorochroman (B11914172) reveals significant differences. The electronic effects of the fluorine atoms, primarily their strong inductive electron-withdrawing nature, will be distributed differently across the aromatic ring depending on their positions. This, in turn, influences the electron density of the entire chroman system, including the heterocyclic ring. These electronic perturbations can affect how the molecule interacts with biological targets, such as enzymes and receptors. For example, the synthesis and biological evaluation of (R)-5,7-Difluorochroman-4-ol has been a subject of interest as an intermediate for certain therapeutic agents. smolecule.comchemicalbook.com The distinct substitution pattern in this compound creates a unique electronic environment that is being explored for its potential in various applications.

Structure

3D Structure

特性

分子式 |

C9H8F2O |

|---|---|

分子量 |

170.16 g/mol |

IUPAC名 |

7,8-difluoro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H8F2O/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4H,1-2,5H2 |

InChIキー |

XKWPGWIAMUYPQI-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C(=C(C=C2)F)F)OC1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 7,8 Difluorochroman and Derivatives

Strategies for Introducing Fluorine Atoms into Chroman Skeletons

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org For the chroman skeleton, the aromatic ring is activated by the ether oxygen, directing substitution to the ortho and para positions (positions 6 and 8). The synthesis of 7,8-difluorochroman via this method would require sequential fluorination of a chroman precursor, which can be challenging in terms of regioselectivity and control.

Common electrophilic fluorinating agents include N-F compounds like N-Fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. brynmawr.edu The choice of reagent and reaction conditions is critical to achieve the desired fluorination without side reactions. wikipedia.org For instance, the direct conversion of indoles to 3,3-difluoro-2-oxindoles has been achieved using electrophilic fluorination. brynmawr.edu While direct multi-fluorination of the benzenoid ring of a simple chroman is not extensively documented, the principles of electrophilic aromatic substitution govern the process.

Table 1: Common Electrophilic Fluorinating Agents This table is for illustrative purposes and actual reaction conditions would need to be optimized for specific chroman substrates.

| Reagent Name | Abbreviation | Typical Substrates |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Silyl Enol Ethers, Aromatics |

| Selectfluor® | F-TEDA-BF4 | Aromatics, Alkenes, Carbonyls |

Halogen Exchange Reactions

The halogen exchange (Halex) reaction is a cornerstone of industrial aromatic fluorination, involving the nucleophilic substitution of an aryl chloride or bromide with a fluoride (B91410) anion. acsgcipr.orgwikipedia.org This process is typically performed at high temperatures (150-250 °C) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, using a fluoride source such as anhydrous potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.org

For the synthesis of this compound, a potential precursor would be 7,8-dichlorochroman. The Halex reaction is most effective when the leaving groups (halogens) are activated by electron-withdrawing groups on the aromatic ring. acsgcipr.orgcas.cn The ether oxygen in the chroman ring provides some activation, but achieving a double halogen exchange to produce the 7,8-difluoro product can be challenging and may require harsh conditions and potentially the use of phase-transfer catalysts to enhance the solubility and nucleophilicity of the fluoride salt. google.com

Table 2: Typical Conditions for Halex Reactions

| Fluoride Source | Solvent | Temperature (°C) | Catalyst (Example) |

|---|---|---|---|

| Potassium Fluoride (KF) | DMSO, Sulfolane | 150 - 250 | Tetrabutylammonium Chloride (TBAC) |

| Cesium Fluoride (CsF) | DMF, NMP | 100 - 200 | None (more soluble) |

Anodic Fluorination and Electrochemical Methods

Electrochemical synthesis offers a reagent-free method for fluorination by generating a reactive fluorine species or a substrate cation radical at an electrode surface. numberanalytics.comnumberanalytics.com Anodic fluorination of chroman derivatives, particularly chroman-4-ones, has been investigated. acs.orgacs.org These reactions are typically conducted in an undivided or divided cell with platinum electrodes, using an electrolyte solution such as Et₄NF•nHF in an organic solvent like dimethoxyethane (DME) or acetonitrile. acs.orgnih.gov

Research has shown that anodic fluorination of chroman-4-one derivatives often results in highly regioselective monofluorination at the C-2 position, which is alpha to the ring oxygen. acs.org This represents the first successful regioselective electrochemical fluorination of fused, oxygen-containing heterocyclic compounds. acs.org In some cases, depending on the substrate and conditions, the reaction can lead to ring-opening products rather than direct fluorination of the aromatic ring. acs.orgnih.gov Therefore, while a powerful tool for generating specific fluorinated chromanones, direct synthesis of this compound via this method is not straightforward.

Table 3: Conditions for Anodic Fluorination of Chroman-4-one Derivatives

| Substrate Example | Electrolyte/Solvent | Current Density | Product | Reference |

|---|---|---|---|---|

| (E)-3-benzylidene-2,3-dihydrochroman-4-one | Et₄NF•3HF / DME | 6 mA cm⁻² | (E)-3-benzylidene-2-fluoro-2,3-dihydrochroman-4-one | acs.org |

Radical Fluorination Pathways (e.g., with Selectfluor)

Recent advancements in photoredox and metal-catalyzed reactions have enabled radical C-H fluorination. ucl.ac.uk Selectfluor, while often used as an electrophilic agent, can also serve as a fluorine radical donor under appropriate conditions. organic-chemistry.org These reactions can target both C(sp³)–H and C(sp²)–H bonds.

For the chroman skeleton, this could potentially allow for direct fluorination of the aromatic ring. The mechanism often involves the generation of a substrate radical, which is then trapped by Selectfluor. rsc.org For example, photoredox catalysis using an iridium or ruthenium photocatalyst can generate an aryl radical from an aryl silane (B1218182) or boronic acid, which is then fluorinated. Alternatively, hydrogen atom transfer (HAT) mechanisms can generate radicals at specific C-H bonds. The site selectivity of these radical reactions depends heavily on the directing groups present and the stability of the radical intermediate. ucl.ac.uk

Construction of the Chroman Ring System with Pre-Existing Fluorination

A more common and often more controllable strategy for synthesizing specifically substituted compounds like this compound is to build the heterocyclic ring from precursors that already contain the desired fluorine atoms.

Cyclization Reactions of Fluorinated Precursors

This "bottom-up" approach provides unambiguous control over the fluorine substitution pattern. The synthesis begins with a commercially available or readily prepared difluorinated aromatic compound, such as 3,4-difluorophenol (B1294555) or a derivative. The chroman ring is then constructed onto this fluorinated scaffold.

One powerful method involves the tandem cyclization of enaminones derived from fluorinated o-hydroxyacetophenones with an agent like Selectfluor to produce 3-fluorochromones. organic-chemistry.org Another well-established route is the synthesis of fluorinated chalcones (from a fluorinated 2-hydroxyacetophenone (B1195853) and a benzaldehyde), followed by an oxidative cyclization to yield a fluorinated flavone (B191248) or a reductive cyclization to a flavanone (B1672756) (a chroman-4-one derivative). researchgate.netmdpi.com Furthermore, cascade radical cyclization of precursors like 2-allyloxybenzaldehydes with a source of aryldifluoromethyl radicals can yield 3-substituted chroman-4-ones. mdpi.com These methods highlight the versatility of building the chroman ring system on a pre-fluorinated template to access a wide variety of derivatives with defined substitution.

Table 4: Examples of Cyclization Strategies for Fluorinated Chromans

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| o-Hydroxyarylenaminones | Selectfluor, MeCN, rt | 3-Fluorochromones | organic-chemistry.org |

| Fluorinated 2'-Hydroxychalcones | I₂, DMSO | Fluorinated Flavones | researchgate.net |

| 2-Allyloxybenzaldehydes | gem-Difluoroarylacetic acids, Ag catalyst | 3-Aryldifluoromethyl-chroman-4-ones | mdpi.com |

Cascade Radical Cyclization for Difluorochroman-4-one Synthesis

Visible-light-induced cascade radical cyclization has emerged as a potent method for constructing difluorochroman-4-one derivatives. cqvip.com This strategy typically involves the reaction of an appropriately substituted phenol (B47542) with an electron-deficient alkyne, initiated by a photocatalyst under visible light irradiation. The process is characterized by its mild reaction conditions and the formation of multiple bonds in a single operation, which aligns with the principles of step and atom economy.

The general mechanism commences with the generation of a phenoxy radical from a difluorophenol precursor. This radical then undergoes an intermolecular addition to an alkyne. The resulting vinyl radical intermediate subsequently participates in an intramolecular cyclization, attacking the aromatic ring to form the chromanone scaffold. A final hydrogen atom transfer or oxidation/rearomatization sequence yields the desired This compound-4-one (B592032). The regioselectivity of the initial radical addition and the subsequent cyclization are crucial for the successful synthesis of the target molecule.

Tandem Alkyne Hydroacylation and Oxo-Michael Addition for Fluorinated Chromanones

Rhodium-catalyzed intramolecular hydroacylation represents a powerful, atom-economical approach to synthesizing cyclic ketones. scholaris.carsc.org This methodology has been extended to tandem reactions for the synthesis of fluorinated chromanones. mlsu.ac.in The process involves the reaction of a salicylaldehyde (B1680747) derivative with an alkyne in the presence of a rhodium catalyst. mlsu.ac.in

A key example is the tandem rhodium-catalyzed hydroacylation/oxo-Michael addition of salicylaldehydes and alkynes. mlsu.ac.in This reaction can be directed to form 3-substituted flavanones. mlsu.ac.in Following the initial hydroacylation, it is possible to introduce a fluorine atom at the 3-position of the flavanone, yielding 3-fluoro flavanones with high diastereoselectivity. mlsu.ac.in This method has also been successfully applied to produce 2-ethyl and 2-isopropyl fluorinated chromanones in good yields and with notable diastereoselectivity. mlsu.ac.in The choice of ligands, such as BINAP, and reaction conditions are critical for achieving high efficiency and selectivity in these transformations. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral chromanols is of high importance, as the stereochemistry at the C4 position often dictates biological activity. Asymmetric catalysis, including both biocatalytic and chemocatalytic methods, provides efficient routes to these valuable chiral building blocks.

Enzymatic Biocatalysis for Enantioselective Reductions (e.g., Ketoreductases)

Enzymatic reduction of prochiral ketones using ketoreductases (KREDs) is a premier method for producing enantiopure alcohols under mild, aqueous conditions. This approach has been successfully applied to the synthesis of chiral This compound-4-ol (B13052119). The process involves the asymmetric reduction of this compound-4-one catalyzed by a KRED, which belongs to the alcohol dehydrogenase (ADH) family. researchgate.net

These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its reduced form (NADH), to deliver a hydride to the ketone's carbonyl group. A coenzyme recycling system, such as using glucose and glucose dehydrogenase, is often employed to regenerate the expensive cofactor, making the process economically viable for larger-scale production. The selection of the specific KRED is crucial, as different enzymes can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol. This method is noted for its exceptional enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%. researchgate.net Research has demonstrated that a range of alcohol dehydrogenases can effectively reduce substrates like 3,3-difluorochroman-4-one, yielding the corresponding (S)-alcohols in high yields and enantiopurities. researchgate.net

Asymmetric Catalytic Hydrogenation Methods

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using transition metal catalysts, particularly ruthenium complexes, are powerful techniques for the enantioselective reduction of ketones. bohrium.com These methods are instrumental in synthesizing chiral chromanols. acs.orgacs.org Ruthenium(II)-diamine complexes, such as those developed by Noyori and Ikariya, are highly effective catalysts for these transformations. schenautomacao.com.br

In a typical ATH process, a hydrogen donor like formic acid or isopropanol (B130326) is used to transfer hydrogen to the substrate in the presence of the chiral ruthenium catalyst. bohrium.comschenautomacao.com.br This method can operate through a dynamic kinetic resolution (DKR) mechanism for certain substrates, allowing for the conversion of a racemic starting material into a single enantiomer of the product in high yield and stereoselectivity. acs.orgacs.orgfigshare.com The reaction conditions, including the choice of solvent, base, and hydrogen source, significantly influence the reaction's efficiency and selectivity. schenautomacao.com.br For instance, the ATH of various chromanones has been shown to produce chiral chromanols with high diastereomeric ratios and enantiomeric excesses. schenautomacao.com.br

Chemoenzymatic Approaches for Chiral Chromanols

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both. A common chemoenzymatic strategy for obtaining chiral chromanols is through the kinetic resolution of a racemic alcohol, often catalyzed by lipases. researchgate.netuniovi.esmdpi.comnih.gov

In this approach, a racemic mixture of this compound-4-ol is subjected to acylation in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor like vinyl acetate (B1210297). researchgate.netuniovi.es The enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of the acylated alcohol (e.g., the acetate ester) and the unreacted, enantiomerically enriched alcohol. These two products can then be separated by standard chromatographic techniques. This method is highly effective for producing both enantiomers of the target alcohol with high optical purity. researchgate.netmdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E value), with high E values indicating excellent selectivity. mdpi.comnih.gov

Optimization and Process Development in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires significant optimization and process development to ensure efficiency, safety, cost-effectiveness, and sustainability. symeres.com For the synthesis of key intermediates like (R)-5,7-difluorochroman-4-ol, a precursor for various pharmaceuticals, process development focuses on several key areas.

One major focus is the catalyst system. In asymmetric reductions, whether enzymatic or chemical, catalyst loading is a critical factor. bohrium.com Minimizing the amount of expensive ketoreductase or ruthenium catalyst without compromising yield or enantioselectivity is a primary goal. bohrium.com This involves fine-tuning reaction parameters such as temperature, pH, substrate concentration, and reaction time. google.com For enzymatic reactions, developing robust enzyme formulations and efficient cofactor regeneration systems are key aspects of process optimization.

Solvent selection is another crucial element. The ideal solvent should not only facilitate the reaction but also be environmentally benign and allow for easy product isolation and purification. google.com Crystallization is often the preferred method for purification on a large scale as it can effectively remove impurities and, in some cases, enhance the enantiomeric purity of the final product without the need for chromatography. google.com The development of a scalable and efficient crystallization process is therefore a significant part of process optimization. google.com Ultimately, a well-developed process for this compound derivatives is one that is high-yielding, uses minimal amounts of hazardous reagents, and is suitable for large-scale, cost-effective manufacturing. symeres.comgoogle.com

Design of Experiments (DoE) in Reaction Optimization

Design of Experiments (DoE) is a powerful statistical tool for rapidly optimizing reaction conditions by simultaneously varying multiple factors. mt.com This systematic approach allows for the efficient exploration of a reaction space to identify optimal parameters, leading to improved yield, selectivity, and impurity profiles. mt.com In the context of synthesizing this compound and its derivatives, DoE can be instrumental in fine-tuning critical process parameters.

For instance, in the enzymatic reduction of a precursor like 5,7-difluorochroman-4-one (B1394127), DoE can be employed to systematically vary factors such as enzyme concentration, temperature, and cofactor ratio to maximize the enantiomeric excess of the desired chiral alcohol. A full factorial design, where experiments are conducted at all possible combinations of the low and high levels of each factor, can reveal not only the main effects of each parameter but also their interactions. mt.com Response Surface Methodology (RSM) can then be used to model the relationship between the factors and the response, pinpointing the optimal conditions with a minimal number of experiments. mt.com

A hypothetical DoE study for the optimization of a key reaction step is outlined below:

| Factor | Low Level | High Level |

| Temperature (°C) | 25 | 35 |

| pH | 6 | 8 |

| Substrate Conc. (mM) | 10 | 50 |

| Catalyst Loading (mol%) | 1 | 5 |

| This table illustrates a potential experimental design for optimizing the synthesis of a this compound derivative. The factors and their ranges would be specific to the reaction being studied. |

By analyzing the results of experiments conducted under these varied conditions, researchers can construct a predictive model to identify the optimal set of parameters for maximizing yield and purity.

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. yale.edu These principles aim to reduce or eliminate the use and generation of hazardous substances. yale.edu

Metal-Free Conditions: The development of metal-free synthetic methods is a key aspect of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. For the synthesis of fluorinated chroman derivatives, metal-free approaches have been explored. researchgate.netacs.org For example, a facile p-toluenesulfonic acid-catalyzed one-pot synthesis of fluorinated 2-arylchroman-4-one derivatives has been described as a metal-free, operationally simple, and productive method. researchgate.net Additionally, visible-light-driven photocatalytic reactions using organic photosensitizers can facilitate the synthesis of chroman-4-ones without the need for metal catalysts.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. rsc.org Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. yale.edu In the synthesis of chroman derivatives, the screening of solvents is a critical optimization step. acs.org While common organic solvents like toluene, dichloromethane, and dimethylformamide are often used, research into more environmentally benign alternatives such as cyclopentyl methyl ether has shown promising, albeit sometimes slightly inferior, results. rsc.orgmdpi.com In some cases, a trace amount of water in a solvent like DMSO can significantly improve reaction efficiency. mdpi.com

Cofactor Recycling: Many enzymatic reactions, which are inherently green due to their high selectivity and mild operating conditions, require expensive cofactors such as NAD(P)H. researchgate.netillinois.edu To make these processes economically viable on a larger scale, efficient cofactor recycling systems are essential. researchgate.net In the enzymatic synthesis of chiral chromanols, a secondary enzyme system, such as glucose dehydrogenase, can be coupled with the primary reaction to regenerate the consumed NADH. rug.nl This not only reduces the cost associated with the stoichiometric use of the cofactor but can also drive the reaction equilibrium towards the desired product. researchgate.netnih.gov

Scalability Considerations for Production

Scaling up a chemical synthesis from the laboratory bench to industrial production presents numerous challenges that must be considered from the early stages of development. ricardo.comeuroplaz.co.uk For the production of this compound and its derivatives, key considerations include the availability and cost of starting materials, the efficiency and safety of the synthetic route, and the robustness of the process. stripe.comttp.com

The choice of synthetic route has a profound impact on scalability. A scalable synthesis should ideally involve a minimal number of steps, use readily available and inexpensive reagents, and avoid hazardous reaction conditions or the formation of difficult-to-remove byproducts. academie-sciences.frrsc.org For instance, a process that relies on a complex, multi-step synthesis of a key intermediate may not be economically feasible for large-scale production. researchgate.netbeilstein-journals.org

The transition from batch to continuous flow processing is another important consideration for scalability. acs.org Continuous flow reactors can offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. beilstein-journals.orgmdpi.com For the synthesis of fluorinated compounds, continuous flow can be particularly advantageous for handling hazardous reagents or for reactions that require precise control over reaction parameters. acs.org

Key Scalability Parameters:

| Parameter | Laboratory Scale | Pilot/Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Jacket with heat transfer fluid |

| Reagent Addition | Manual (syringe, pipette) | Automated dosing pumps |

| Process Control | Manual monitoring | Automated process control systems |

| This table highlights the differences in key parameters when scaling up a chemical process. |

Derivatization from this compound Precursors

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives with potentially enhanced biological activities.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. vanderbilt.edusolubilityofthings.com On the this compound ring system, various FGIs can be performed to introduce new functionalities and modulate the physicochemical properties of the molecule.

Common FGIs include the conversion of a ketone to an alcohol via reduction, an alcohol to an alkyl halide, or an alcohol to a leaving group like a tosylate or mesylate to facilitate nucleophilic substitution. ub.eduimperial.ac.uk For example, a 4-oxo group on the chroman ring can be reduced to a hydroxyl group, which can then be further functionalized. These transformations allow for the systematic exploration of the structure-activity relationship of this compound derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is particularly versatile and widely used in medicinal chemistry. libretexts.org

To introduce substituents onto the aromatic ring of this compound, a halogen atom (e.g., bromine or iodine) can be first installed at a desired position. This halogenated derivative can then undergo a Suzuki-Miyaura coupling reaction with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. smolecule.com This strategy provides a modular approach to rapidly generate a library of analogs with diverse substituents on the aromatic portion of the chroman ring.

Example Suzuki-Miyaura Coupling Reaction:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Bromo-7,8-difluorochroman | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Phenyl-7,8-difluorochroman |

| Iodo-7,8-difluorochroman | Pyridine-3-boronic acid | Pd(dppf)Cl2 | K3PO4 | (Pyridin-3-yl)-7,8-difluorochroman |

| This table provides illustrative examples of Suzuki-Miyaura coupling reactions that could be applied to a halogenated this compound precursor. |

Chemical Reactivity and Mechanistic Transformations of 7,8 Difluorochroman Systems

Reactivity of the Chroman Ring System

The reactivity of the chroman ring system in 7,8-difluorochroman is characterized by a series of transformations involving both the pyran and the benzo-fused rings. These reactions include oxidation, reduction, and nucleophilic and electrophilic substitutions, as well as ring-opening reactions.

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental transformations for the functionalization of the this compound system. For instance, the hydroxyl group at the 4-position of (R)-5,7-difluorochroman-4-ol can be oxidized to yield the corresponding ketone, 5,7-difluorochroman-4-one (B1394127). smolecule.com Conversely, the reduction of a ketone, such as this compound-6-one, can be achieved using various methods to produce the corresponding alcohol, This compound-6-ol (B8331423).

A prominent method for the stereoselective reduction of fluorinated chromanones is the ruthenium-catalyzed asymmetric transfer hydrogenation. This technique has been successfully applied to the synthesis of enantiomerically pure fluorinated chromanols. For example, the reduction of 5,7-difluorochroman-4-one using a ruthenium complex with a chiral Ts-DPEN ligand yields the corresponding alcohol with high enantiomeric excess. The stereochemical outcome is dictated by the chirality of the ligand used.

Enzymatic reductions using ketoreductases (KREDs) also offer a highly stereoselective route to chiral alcohols. smolecule.com These enzymes, in conjunction with a cofactor like NAD(P)H, can reduce ketones to alcohols under mild conditions, achieving high enantiomeric excess without the need for chiral chromatography. smolecule.com

| Precursor | Reaction Type | Reagent/Catalyst | Product | Key Features |

| 5,7-Difluorochroman-4-one | Asymmetric Reduction | Ketoreductase enzymes (KREDs) | (R)-5,7-Difluorochroman-4-ol | High chiral selectivity and conversion rates under mild conditions. smolecule.com |

| 5,7-Difluorochroman-4-one | Asymmetric Transfer Hydrogenation | Ruthenium complex with chiral Ts-DPEN ligand | (R)- or (S)-5,7-Difluorochroman-4-ol | Stereoselective production of enantiomerically pure alcohols. |

| (R)-5,7-Difluorochroman-4-ol | Oxidation | Potassium permanganate (B83412) (example) | 5,7-Difluorochroman-4-one | Conversion of the hydroxyl group to a ketone. smolecule.com |

Nucleophilic and Electrophilic Substitutions on the Benzo-Fused Ring

The benzo-fused ring of the this compound system is susceptible to both nucleophilic and electrophilic substitution reactions. The presence of electron-withdrawing fluorine atoms generally deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution (SNA_r). byjus.com In an SNA_r reaction, a nucleophile displaces a leaving group on the aromatic ring, a process facilitated by electron-withdrawing substituents. byjus.comsavemyexams.com

While specific examples for this compound are not extensively detailed in the provided results, the general principles of aromatic substitution apply. For instance, the fluorine atoms themselves could potentially be substituted by other functional groups under specific reaction conditions. smolecule.com Electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine atoms onto chroman precursors.

Influence of Fluorine Atoms on Reaction Pathways

The two vicinal fluorine atoms at the 7 and 8 positions of the chroman ring exert a significant influence on the reactivity and stereochemistry of the molecule.

Electronic Effects of Vicinal Fluorine Atoms on Reactivity

The high electronegativity of fluorine atoms leads to a strong electron-withdrawing effect, which can significantly alter the electronic properties of the chroman system. nih.gov This can enhance the metabolic stability and lipophilicity of the molecule. chemblink.com The electron-withdrawing nature of fluorine stabilizes molecular orbitals and can influence the strength of intermolecular interactions like hydrogen bonds. nih.govnih.gov

The presence of these fluorine atoms deactivates the benzene (B151609) ring towards electrophilic substitution. Conversely, this electron withdrawal makes the aromatic ring more susceptible to nucleophilic attack, facilitating SNA_r reactions. byjus.com The electronic effects of substituents have been shown to dramatically alter the biological activity of chroman-4-one derivatives, with electron-poor compounds often being more potent inhibitors of certain enzymes. acs.org

| Property | Influence of Vicinal Fluorine Atoms |

| Electron Density | Decreased on the benzo-fused ring. nih.gov |

| Reactivity towards Electrophiles | Deactivated. acs.org |

| Reactivity towards Nucleophiles | Activated for SNA_r. byjus.com |

| Metabolic Stability | Enhanced. chemblink.com |

| Lipophilicity | Increased. chemblink.com |

Stereochemical Outcomes in Transformations of Chiral Derivatives

In transformations involving chiral derivatives of this compound, the stereochemical outcome is of paramount importance, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. The use of chiral auxiliaries or catalysts is a common strategy to control stereoselectivity. sigmaaldrich.comwikipedia.org

For instance, in the asymmetric reduction of 5,7-difluorochroman-4-one, the choice of a specific enantiomer of the chiral ligand (e.g., (R,R)-Ts-DPEN vs. (S,S)-Ts-DPEN) directly determines whether the (R)- or (S)-enantiomer of the corresponding alcohol is formed. Similarly, enzymatic reductions with ketoreductases offer high stereoselectivity. smolecule.com

The chiral nature of a substituent, such as a sulfoxide (B87167) group, can create a diastereotopic environment for adjacent fluorine atoms, leading to observable differences in their NMR spectra. cas.cn While not directly about this compound, this highlights how chirality within a molecule influences the environment of the fluorine atoms. The development of stereodivergent reactions allows for the synthesis of different stereoisomers from a racemic mixture by carefully controlling reaction conditions. nih.gov

Investigation of Reaction Mechanisms

The elucidation of a reaction mechanism involves a detailed, step-by-step description of the bond-breaking and bond-forming processes that occur as reactants are converted into products. This includes the identification of all transient species, such as reaction intermediates and transition states, which dictate the reaction's pathway and rate.

A fundamental aspect of mechanistic investigation is the characterization of intermediates and transition states. Intermediates are short-lived, higher-energy species that exist in a local energy minimum along the reaction coordinate. numberanalytics.comwisc.edu In contrast, transition states are at the pinnacle of an energy barrier and represent the most unstable point along the reaction pathway, making them non-isolable. ruepinglab.comvaia.com

Characterization of Reaction Intermediates

The detection and structural elucidation of reaction intermediates for a compound like this compound would likely involve a combination of spectroscopic and computational techniques.

Spectroscopic Methods: Advanced spectroscopic techniques are crucial for detecting transient species. For instance, in reactions involving this compound, the formation of an intermediate could be monitored by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra can provide evidence for the formation of an intermediate.

Infrared (IR) Spectroscopy: The appearance or disappearance of characteristic vibrational bands can indicate the formation and consumption of an intermediate.

Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to detect the mass of transient charged intermediates.

Trapping Experiments: In cases where an intermediate is too reactive to be directly observed, it can be "trapped" by adding a reagent that reacts with it to form a more stable, easily characterizable product. numberanalytics.com

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the structures, energies, and spectroscopic properties of potential intermediates in the reactions of this compound.

Characterization of Transition States

Given their fleeting nature, transition states cannot be directly observed. Their properties are inferred from kinetic data and computational studies.

Computational Chemistry: The primary tool for studying transition states is computational modeling. wisc.edu These methods can locate the transition state structure on the potential energy surface and calculate its energy, geometry, and vibrational frequencies. For this compound, such calculations would be invaluable for understanding how the electron-withdrawing fluorine atoms affect the stability of the transition state.

Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium) can provide information about bond breaking and formation in the rate-determining step, thus offering insights into the structure of the transition state.

A summary of the methodologies for characterizing intermediates and transition states is presented in the following table.

| Technique | Target | Information Yielded | Potential Application to this compound |

| NMR Spectroscopy | Intermediates | Structural information and electronic environment | To observe changes in the aromatic and aliphatic regions of the molecule upon intermediate formation. |

| IR Spectroscopy | Intermediates | Identification of functional groups | To detect the formation of new bonds or the disappearance of reactant bonds. |

| Mass Spectrometry | Intermediates | Molecular weight and fragmentation patterns | To confirm the mass of a proposed intermediate. |

| Computational Modeling (DFT) | Intermediates & Transition States | Geometries, energies, and spectroscopic properties | To model the entire reaction pathway and predict the most likely mechanism. |

| Kinetic Isotope Effects | Transition States | Information on bond cleavage in the rate-determining step | To probe the nature of bond-breaking and bond-making at the transition state. |

| This table is illustrative and based on standard chemical research methodologies. |

Kinetic studies are the quantitative measurement of reaction rates and how they are influenced by factors such as concentration, temperature, and catalysts. walisongo.ac.idvedantu.com This data is essential for formulating a rate law, which mathematically describes the reaction mechanism.

Determining the Rate Law

For a hypothetical reaction involving this compound, kinetic studies would be designed to determine the reaction order with respect to each reactant. For example, in a reaction between this compound and a nucleophile, the rate law would be determined by systematically varying the initial concentrations of each reactant and measuring the effect on the initial reaction rate.

Illustrative Kinetic Data

While no specific kinetic data for reactions of this compound were found in the reviewed literature, the following table illustrates the type of data that would be collected in a kinetic study.

| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.050 | 0.050 | 2.5 x 10⁻⁶ |

| 2 | 0.100 | 0.050 | 5.0 x 10⁻⁶ |

| 3 | 0.050 | 0.100 | 2.5 x 10⁻⁶ |

| This table is for illustrative purposes only and does not represent actual experimental data. |

From this hypothetical data, one could infer that the reaction is first-order with respect to this compound and zero-order with respect to the nucleophile, suggesting that the nucleophile is not involved in the rate-determining step of the reaction.

Activation Parameters

By conducting kinetic experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. The activation energy provides a measure of the energy barrier that must be overcome for the reaction to occur and is a key parameter in describing the reaction mechanism.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including 7,8-Difluorochroman and its derivatives. crystalpharmatech.com It provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

A combination of one-dimensional NMR experiments—Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR—is fundamental for the initial structural verification of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons and the aliphatic protons of the chroman ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly sensitive to the electron-withdrawing effects of the fluorine substituents, aiding in their positional confirmation.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbons directly bonded to fluorine atoms (C-7 and C-8) will exhibit characteristic splitting in the ¹³C spectrum due to C-F coupling, providing direct evidence for the location of the fluorine atoms. The chemical shifts of all carbons in the aromatic ring are influenced by the fluorine substitution pattern. rsc.orgresearchgate.net

¹⁹F NMR: As a 100% naturally abundant and spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive and direct method for characterizing fluorinated compounds. crystalpharmatech.comresearchgate.net It is critical for confirming the presence and number of fluorine environments in the molecule. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, confirming the presence of two non-equivalent fluorine atoms. This technique is exceptionally powerful for resolving and identifying positional isomers, as the chemical shifts are highly sensitive to the fluorine atom's position on the aromatic ring.

The following table illustrates the expected NMR data for a difluorinated chroman structure based on general principles and data from related compounds.

| Nucleus | Expected Chemical Shift (ppm) | Key Information Provided |

| ¹H | Aromatic region (approx. 6.8-7.5 ppm); Aliphatic region (approx. 1.8-4.5 ppm) | Confirms proton environments; coupling patterns help define connectivity. |

| ¹³C | Aromatic region (approx. 110-160 ppm); Aliphatic region (approx. 20-70 ppm) | Shows all unique carbon environments; C-F coupling confirms fluorine positions. |

| ¹⁹F | Varies widely depending on environment (e.g., -90 to -150 ppm) | Directly confirms the presence and electronic environment of each fluorine atom. researchgate.net |

This table is illustrative and actual values may vary.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and definitively assign the structure. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.educolumbia.edu It allows for the unambiguous assignment of which proton is bonded to which carbon, simplifying the analysis of both the ¹H and ¹³C spectra. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons that are separated by two or three chemical bonds. sdsu.educolumbia.eduprinceton.edu This is crucial for piecing together the molecular skeleton, as it reveals long-range connectivity between different functional groups and parts of the molecule. For instance, it can show correlations from the aliphatic protons on the C-4 position to the aromatic carbons, confirming the ring fusion. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. princeton.edu This is particularly valuable for determining the stereochemistry and conformation of complex difluorochroman derivatives, providing insights into the three-dimensional arrangement of the atoms. ipb.pt

| 2D NMR Technique | Type of Correlation | Application in Difluorochroman Derivative Analysis |

| HSQC | ¹H-¹³C (one bond) | Assigns protons to their directly bonded carbons. columbia.edu |

| HMBC | ¹H-¹³C (2-4 bonds) | Establishes the connectivity of the molecular framework. columbia.edu |

| NOESY | ¹H-¹H (through space) | Determines stereochemistry and spatial proximity of atoms. ipb.ptprinceton.edu |

This table summarizes the primary uses of common 2D NMR experiments.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and quantifying different polymorphic forms. crystalpharmatech.comeuropeanpharmaceuticalreview.com

For fluorinated compounds like this compound, both ¹³C and ¹⁹F ssNMR are particularly useful. crystalpharmatech.comeuropeanpharmaceuticalreview.comrsc.org Different polymorphs will have distinct arrangements of molecules in the crystal lattice, leading to different local chemical environments for the atoms. These differences manifest as measurable changes in the ssNMR spectra, such as variations in chemical shifts and the splitting of resonance signals. rsc.org ¹⁹F ssNMR is especially advantageous as it offers high sensitivity and a wide chemical shift range, making it excellent for differentiating crystalline polymorphs and even distinguishing between crystalline and amorphous content within a sample. crystalpharmatech.comeuropeanpharmaceuticalreview.com

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) in Complex Difluorochroman Derivative Analysis

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. bioanalysis-zone.compnnl.gov This precision allows for the determination of the exact mass of a molecule, which can then be used to calculate its unique elemental composition. For this compound (C₉H₈F₂O), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. bioanalysis-zone.com This technique serves as a definitive confirmation of the compound's identity and elemental makeup. rsc.org

| Technique | Measurement | Key Outcome for this compound (C₉H₈F₂O) |

| HRMS | Exact Mass-to-Charge Ratio (m/z) | Confirms the molecular formula as C₉H₈F₂O by matching the measured exact mass to the calculated theoretical mass. |

This table highlights the role of HRMS in molecular formula confirmation.

To ensure the quality of a chemical sample, it is crucial to assess its purity and identify any potential impurities. Hyphenated techniques, which couple a separation method with a detection method, are ideal for this purpose. Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard and powerful tool for this application. lcms.czchromatographyonline.com

In an LC-MS analysis, the liquid chromatography component separates the main compound (this compound) from any impurities, such as starting materials, byproducts from the synthesis, or degradation products. chromatographyonline.com As each component elutes from the chromatography column, it enters the mass spectrometer, which acts as a detector. The MS provides the molecular weight of the main peak, confirming its identity, and also gives the molecular weights of any impurity peaks. This allows for the rapid identification and characterization of unknown substances in the sample. chromatographyonline.com This method is essential for quantifying the purity of this compound and ensuring it meets required specifications.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and conformational details. uwaterloo.cauol.denih.gov

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structure elucidation of crystalline solids. uhu-ciqso.es This technique provides detailed information on the internal lattice, including unit cell dimensions and the specific arrangement of atoms. uhu-ciqso.es For a successful analysis, a high-quality single crystal of the compound, typically with dimensions of at least 0.02 mm, is required. uhu-ciqso.es The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to solve and refine the crystal structure. rsc.orgub.edu This method has been successfully applied to various chroman derivatives, providing conclusive evidence of their molecular architecture.

The instrumentation for SC-XRD typically includes an X-ray generator, such as a microfocus rotating anode, focusing optics, a goniometer for crystal manipulation, and a detector, like a hybrid photon counting (HPC) detector. bioscience.fi Data collection is often performed at cryogenic temperatures (e.g., 100-173 K) to minimize thermal vibrations and protect the crystal from degradation. rsc.orgbioscience.fi The collected diffraction data are then processed using specialized software to determine the unit cell parameters and space group, and ultimately to solve and refine the structure. rsc.org

Powder X-ray Diffraction for Polymorphism Studies of Difluorochroman Derivatives

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials and is particularly valuable for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. rigaku.com Each polymorph possesses a unique crystal lattice and, consequently, a distinct PXRD pattern, which serves as a fingerprint for that specific form. rigaku.com

In the pharmaceutical industry, identifying and controlling polymorphism is critical, as different polymorphs can exhibit variations in physical properties such as solubility, stability, and bioavailability. For instance, studies on Tegoprazan, a drug containing a difluorochroman moiety, have utilized PXRD to identify and differentiate its polymorphic forms, designated as Polymorph A and Polymorph B. mdpi.comdntb.gov.ua These studies revealed that under accelerated stability conditions (40 °C and 75% relative humidity), Polymorph B can transition to Polymorph A, highlighting the importance of polymorphic control. mdpi.com

PXRD is also employed for the quantitative analysis of polymorphic mixtures, allowing for the detection of minor amounts of one polymorph in the presence of another. americanpharmaceuticalreview.com The technique is non-destructive and can be performed on bulk powder samples, making it suitable for routine quality control. americanpharmaceuticalreview.com Modern benchtop diffractometers equipped with high-speed detectors enable rapid analysis of polymorphic forms, even within formulated products like tablets. rigaku.com

| Application | Technique | Key Findings |

| Definitive Structure | Single-Crystal XRD | Provides precise 3D atomic coordinates, bond lengths, and angles. |

| Polymorphism | Powder XRD | Identifies and differentiates crystalline forms (polymorphs). |

| Stability Studies | Powder XRD | Monitors phase transitions between polymorphs under stress conditions. |

Other Analytical Techniques

Beyond X-ray crystallography, a range of other analytical methods are essential for the comprehensive characterization of this compound and its derivatives. These techniques provide crucial information regarding purity, stereochemistry, and functional group composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For fluorinated chromans, reversed-phase HPLC using a C18 or a pentafluorophenyl stationary phase is commonly employed for purity assessment. researchgate.net The use of fluorinated stationary phases can offer enhanced retention and selectivity for halogenated compounds. researchgate.net

When dealing with chiral chroman derivatives, the separation of enantiomers is crucial. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. For example, the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, can be accurately determined. In the synthesis of chiral intermediates like (R)-6,8-difluorochroman-3-ylamine, chiral HPLC was used to confirm enantiomeric excesses of up to 99.0%. google.com The development of a robust HPLC method is essential for monitoring the enantiomeric purity of clinical trial batches of new drug substances. nih.gov In some cases, derivatization of enantiomers with a chiral agent to form diastereomers allows for their separation on a standard achiral column. nih.govchromatographyonline.com

| Analysis Type | HPLC Method | Stationary Phase Example | Typical Application |

| Purity | Reversed-Phase HPLC | C18, Pentafluorophenyl | Assessing the overall purity of a synthesized compound. researchgate.net |

| Enantiomeric Excess | Chiral HPLC | Chiralpak IA (amylose-based) | Determining the ratio of enantiomers in a chiral mixture. |

| Enantiomer Separation | Derivatization followed by RP-HPLC | C18 | Separating diastereomeric derivatives of enantiomers. nih.gov |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. gatewayanalytical.commdpi.comresearchgate.net These techniques are complementary and offer valuable information about the functional groups present in a compound. gatewayanalytical.comphotothermal.com

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations that cause a change in the dipole moment. photothermal.comlabmanager.com It is particularly sensitive to polar functional groups. photothermal.com In the context of chroman derivatives, FTIR can be used to identify characteristic stretching and bending vibrations. For example, solid-state FTIR has been used to study the hydrogen bonding in different polymorphic forms of a fluoro-chroman derivative. nih.gov

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. gatewayanalytical.com It is sensitive to vibrations that cause a change in the polarizability of the molecule, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. photothermal.com For fluorinated chromans, Raman spectroscopy can provide information on C-F stretching modes and the vibrations of the aromatic ring, although vibrational coupling can sometimes complicate specific assignments. rsc.org The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. mdpi.com

| Technique | Principle | Information Gained |

| FTIR Spectroscopy | Measures absorption of IR light due to changes in dipole moment. photothermal.comlabmanager.com | Identifies polar functional groups and studies hydrogen bonding. photothermal.comnih.gov |

| Raman Spectroscopy | Measures inelastic scattering of light due to changes in polarizability. gatewayanalytical.comphotothermal.com | Analyzes non-polar bonds, symmetric vibrations, and skeletal structures. photothermal.comrsc.org |

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation)

Chiroptical methods are indispensable for the study of chiral molecules, providing information about their absolute configuration. sns.it Optical rotation is the most fundamental of these techniques. frontiersin.org It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of the molecule's three-dimensional structure. quora.com

The specific optical rotation, [α], is a standardized measure that depends on the compound, solvent, concentration, path length, and the wavelength of the light used (typically the sodium D-line at 589 nm). nih.govnih.gov A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-). wikipedia.org For chiral 2-substituted chromanes, a correlation has been observed between the helicity of the dihydropyran ring and the sign of the specific optical rotation. nih.gov Computational methods, such as time-dependent density functional theory (TDDFT), can be used to calculate theoretical optical rotation values, which can then be compared with experimental data to aid in the assignment of absolute configuration. nih.govnih.gov

Other chiroptical techniques, such as Raman Optical Activity (ROA), which measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized light, can also provide detailed stereochemical information. frontiersin.orgcore.ac.uk

Computational and Theoretical Investigations of 7,8 Difluorochroman

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. wikipedia.org These methods, particularly Density Functional Theory (DFT), provide deep insights into molecular behavior without the need for empirical parameters. wikipedia.org

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgnih.gov It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, making it popular for a wide range of chemical systems. wikipedia.org

DFT calculations are used to determine key electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap generally indicates higher reactivity and lower stability, as less energy is required for electronic excitation. irjweb.com

For instance, in studies of other chromone (B188151) derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to calculate HOMO-LUMO gaps. sapub.org One such study on 2-oxo-2H-chromen-7-yl benzoate (B1203000) reported a theoretical HOMO-LUMO gap of 4.465 eV. sapub.org Similarly, investigations on pharmaceutically active chromone derivatives reported energy gaps in the range of 1.590 to 1.870 eV, suggesting significant biological activity. researchgate.net These calculations help in understanding the charge transfer interactions within the molecule. irjweb.com

Another aspect of electronic structure analysis involves calculating the distribution of charges on each atom, often using methods like Mulliken population analysis. researchgate.net This provides insight into the electrostatic potential of the molecule and helps identify atoms that are more likely to be involved in electrophilic or nucleophilic interactions. researchgate.net

Table 1: Illustrative Electronic Properties from DFT Calculations for Chroman Derivatives Note: This table is illustrative and based on typical data obtained for related chroman compounds, not specifically for 7,8-Difluorochroman.

| Calculated Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity, stability irjweb.com |

Computational Approaches for Reactivity and Selectivity Prediction

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. cecam.org DFT calculations are central to these predictions, as the electronic properties derived from them, such as the HOMO-LUMO gap and molecular electrostatic potential (MEP), can identify reactive sites within a molecule. researchgate.netresearchgate.net The MEP map, for example, visualizes the charge distribution, where regions of negative potential (typically colored red) indicate likely sites for electrophilic attack, and regions of positive potential (blue) indicate sites for nucleophilic attack. researchgate.net

For fluorinated compounds like this compound, the strong electron-withdrawing nature of fluorine atoms significantly influences the electronic density and, consequently, the molecule's reactivity. Computational studies on related compounds, such as This compound-6-ol (B8331423), suggest that the difluorination pattern alters electronic density, which in turn impacts metabolic stability and hydrogen bonding capabilities.

Modern approaches also combine quantum mechanics with machine learning to predict reaction outcomes with greater speed and accuracy. chemrxiv.orgarxiv.org For example, the RegioSQM method uses semi-empirical calculations to predict the regioselectivity of electrophilic aromatic substitution reactions by identifying the most nucleophilic centers in a molecule. rsc.org Such tools can be invaluable for planning synthetic routes by predicting the most likely site of reaction on a complex scaffold. rsc.org

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. mdpi.comresearchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. mdpi.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts that are often in good agreement with experimental data. mdpi.com

However, the accuracy of these predictions can be limited and computationally expensive. arxiv.org To improve accuracy, results from lower-level quantum mechanics calculations can be refined using machine learning models trained on extensive datasets of experimental and high-level theoretical data. researchgate.netarxiv.org

In the context of fluorinated chromans, NMR is a critical analytical tool. Studies on the related drug Tegoprazan, which contains a 5,7-difluorochroman (B11914172) moiety, have relied on both liquid- and solid-state NMR for structural analysis. researchgate.net While direct DFT calculations for geometry optimization of this complex molecule proved challenging, NMR data was crucial for identifying its tautomeric states in solution. researchgate.netpreprints.org For simpler molecules, empirical rules can also provide a rough estimate of chemical shifts. For example, the chemical shift for a proton on a methine (R₃CH) group starts at a base value of approximately 1.5 ppm, with increments added for each adjacent electron-withdrawing or aromatic group. pdx.edu

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts Note: This table is for illustrative purposes only, demonstrating the type of data generated by NMR prediction software or empirical calculations. It does not represent actual predicted values for this compound.

| Proton Position (Chroman Ring) | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| H-2 | ~4.2 | Adjacent to ether oxygen |

| H-3 | ~2.1 | Aliphatic, adjacent to CH₂ |

| H-4 | ~2.8 | Benzylic, adjacent to aromatic ring |

| H-5 | ~6.9 | Aromatic, ortho to oxygen |

Conformational Analysis and Molecular Modeling

Molecular modeling techniques are used to study the three-dimensional structures and dynamic behavior of molecules. frontiersin.org These methods are essential for understanding how a molecule's shape influences its properties and interactions.

Energy Minimization and Conformational Search Algorithms

Molecules with rotatable bonds can exist in multiple three-dimensional arrangements known as conformations. schrodinger.com Conformational analysis aims to identify the stable, low-energy conformations of a molecule. schrodinger.com This process typically involves a conformational search, where various algorithms systematically explore the molecule's potential energy surface to find energy minima. verachem.com

The search generates numerous potential structures, which are then subjected to energy minimization. verachem.com This is a computational procedure that adjusts the atomic coordinates to find an arrangement with the lowest possible potential energy, representing a stable conformation. verachem.com Common algorithms for this include steepest descent and conjugate gradient methods.

For complex molecules, this process can be challenging. For example, a conformational search for Tegoprazan, which contains a difluorochroman unit, was performed using the Schrödinger software suite with the OPLS4 force field, yielding 44 distinct conformers. preprints.org This highlights the conformational flexibility that can be present even in relatively rigid-looking ring systems.

Molecular Dynamics Simulations to Understand Molecular Behavior

Molecular Dynamics (MD) is a simulation technique that models the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's laws of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including flexibility, conformational changes, and interactions with other molecules like solvents or biological targets.

MD simulations are particularly useful for understanding how a molecule behaves in a realistic environment, such as in an aqueous solution. beilstein-journals.org For example, simulations can reveal the stability of different conformations, the dynamics of hydrogen bonding, and how the molecule interacts with its surroundings. beilstein-journals.orgbiorxiv.org In a study of 7,8-dihydroxyflavone (B1666355) derivatives, MD simulations were used to confirm the stability of the molecules when bound to a target protein, providing insight into their potential as therapeutic agents. nih.gov Such simulations offer a dynamic picture that complements the static information obtained from energy minimization and quantum chemical calculations. nih.gov

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. For fluorinated compounds like this compound, these interactions are critical in determining crystal packing, polymorphism, and ultimately, material properties.

Modeling of Hydrogen Bonding and Other Non-Covalent Interactions

Computational modeling is essential for dissecting the complex network of non-covalent interactions (NCIs) that govern the supramolecular assembly of molecules containing the this compound moiety. researcher.lifenumberanalytics.com While strong hydrogen bonds often direct crystal packing, weaker interactions, such as C–H···F, C–H···O, and π-π stacking, play a significant role, particularly in fluorinated systems. acs.org

Density Functional Theory (DFT) is a commonly employed method to investigate these interactions. researcher.lifenumberanalytics.com For instance, the ωB97XD functional, combined with basis sets like 6-311G(d,p), has been shown to accurately replicate experimental geometries and predict binding energies for complexes involving CH/π interactions. eiu.edunih.gov Non-covalent interaction (NCI) analysis, Reduced Density Gradient (RDG), and Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools used to visualize and quantify the nature and strength of these interactions. researcher.lifenih.gov

| Interaction Type | Typical Donor/Acceptor Atoms | Computational Method for Analysis | Significance in this compound Systems |

| Hydrogen Bonding | O-H···N, N-H···O | DFT, QTAIM, NCI Plot | Dictates primary structural motifs and connectivity in the solid state. nih.govmdpi.com |

| π-H Interactions | C-H···π (aromatic ring) | DFT, Hirshfeld Surface Analysis | Stabilizes interlayer packing in crystalline forms. mdpi.com |

| C–H···F Interactions | C-H···F-C | NCI Plot, QTAIM | Weak, but numerous, interactions that contribute to crystal packing stability due to the presence of fluorine. acs.org |

| π-π Stacking | Aromatic ring ··· Aromatic ring | DFT, PIXELC | Influences the co-facial arrangement of aromatic moieties. acs.org |

Polymorph Stability Prediction and Characterization through Computational Methods

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Computational methods are increasingly used to predict the possible polymorphs of a molecule and to rationalize their relative stabilities. rsc.orgnih.gov

For molecules incorporating the this compound scaffold, such as Tegoprazan, computational techniques have been integral to understanding their polymorphic behavior. mdpi.comresearchgate.net The process often begins with a conformational analysis to identify low-energy conformers that are likely to be present in the crystalline state. mdpi.compreprints.org Crystal structure prediction (CSP) methods can then generate a landscape of plausible crystal packing arrangements.

Experimental data from techniques like X-ray Powder Diffraction (XRPD) are often complemented by computational methods for structure solution and refinement. mdpi.comscilit.com Techniques like simulated annealing followed by Rietveld refinement are used to determine the crystal structures from powder data. mdpi.comscilit.com

To assess the reliability and relative stability of the determined polymorphs, DFT calculations that include corrections for dispersion interactions (DFT-D) are employed. mdpi.comresearchgate.net While full geometry optimization and vibrational analysis can be computationally expensive and challenging for complex systems, single-point energy calculations on the experimentally refined structures can provide valuable insights into their relative lattice energies. mdpi.comresearchgate.net In the case of Tegoprazan, single-point energy calculations, combined with experimental data from DSC and solubility studies, consistently indicated that one polymorph (Form A) is more stable than another (Form B). mdpi.comresearchgate.net

| Computational Method | Application in Polymorph Studies | Example from Tegoprazan (contains this compound) |

| Conformational Search | Identifies low-energy molecular shapes as a precursor to crystal packing prediction. | Performed to find the most suitable conformer for crystallization. mdpi.compreprints.org |

| Simulated Annealing | Solves crystal structures from powder diffraction data. | Used in combination with Rietveld refinement to determine the crystal structures of Polymorphs A and B. mdpi.comscilit.com |

| Rietveld Refinement | Refines crystal structure parameters against experimental powder diffraction data. | Employed to finalize the crystal structures of Tegoprazan polymorphs. mdpi.comscilit.com |

| DFT-D Calculations | Assesses the stability and reliability of refined structures by calculating lattice energies. | Single-point energy calculations showed Polymorph A to be more stable than Polymorph B. mdpi.comresearchgate.net |

Computational Elucidation of Reaction Mechanisms

Understanding the detailed pathway of a chemical reaction at the molecular level is fundamental to controlling its outcome and designing new synthetic methods. Computational chemistry offers powerful tools to map reaction pathways, identify transient intermediates, and calculate energy barriers, providing insights that are often inaccessible to experiments alone. scielo.brnih.gov

Transition State Localization and Reaction Pathway Mapping

The elucidation of a reaction mechanism computationally hinges on locating the transition state (TS)—the highest energy point along the reaction coordinate. readthedocs.io The energy difference between the reactants and the TS defines the activation barrier, which is a key determinant of the reaction rate. schrodinger.com

Various computational algorithms have been developed for TS localization. readthedocs.io Once a TS is found, the Intrinsic Reaction Coordinate (IRC) path can be calculated to confirm that the TS indeed connects the desired reactants and products. smu.edu Analysis of the reaction path can be further broken down into distinct phases, from initial reactant association to the chemical transformation at the transition state, and finally to product separation. smu.edu

For reactions involving the formation of the chroman ring system, DFT calculations are used to explore potential mechanisms. For example, in the synthesis of related chroman structures, calculations have shown that reactivity and selectivity can depend on subtle factors like non-covalent interactions (e.g., C-H-O hydrogen bonding) within the transition state structure. researchgate.net The computational exploration of reaction pathways, sometimes using automated methods like the Artificial Force Induced Reaction (AFIR) method, can uncover entirely new reactions for creating fluorinated heterocycles. hokudai.ac.jp These computational approaches can guide experimental efforts by predicting viable reaction pathways and identifying key intermediates. hokudai.ac.jplboro.ac.uk

Analysis of Electron Donor-Acceptor Complexes